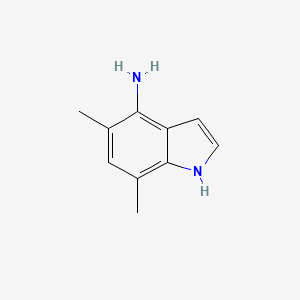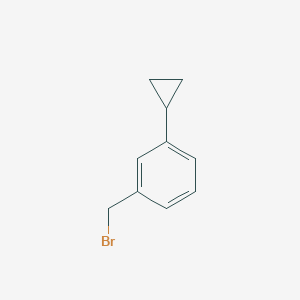
1-(Bromomethyl)-3-cyclopropylbenzene
Vue d'ensemble
Description
Bromomethyl compounds are generally used as alkylating agents and reagents for the synthesis of various organic compounds . They typically consist of a benzene ring substituted with a bromomethyl group .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves bromination reactions . The reaction conditions, such as temperature and time, significantly impact the yield .Molecular Structure Analysis
The molecular structure of bromomethyl compounds is typically characterized using techniques like IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis
Bromomethyl compounds can react with various substances, leading to different products . For example, they can react with ketones and/or aldehydes to form structurally diverse bromomethyl cyclopropane .Physical And Chemical Properties Analysis
Bromomethyl compounds are generally insoluble in water . They may polymerize in the presence of metals and some metal compounds .Applications De Recherche Scientifique
Enzyme Inhibition Studies
1-(Bromomethyl)-3-cyclopropylbenzene and its derivatives have been investigated for their potential to inhibit various enzymes. For example, cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were examined for their ability to inhibit the carbonic anhydrase enzyme (CA). These compounds showed excellent inhibitory effects in the low nanomolar range against human CA isoenzymes, indicating significant potential for medical and pharmaceutical applications (Boztaş et al., 2015).
Polymer Synthesis
Another application of related compounds includes the synthesis of hyperbranched polyethers. For instance, 5-(Bromomethyl)-1,3-dihydroxybenzene underwent self-condensation in the presence of specific reagents to give polymers with molecular weights exceeding 105. This process, which involves both O-alkylation and C-alkylation during polymerization, highlights the utility of bromomethyl compounds in creating polymers with a large number of functional groups, such as phenolic hydroxyl groups (Uhrich et al., 1992).
Molecular Scaffolding
Bromomethylated compounds also serve as scaffolds for the synthesis of molecular receptors. Detailed synthetic procedures have been developed for producing versatile molecular scaffolds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, starting from benzene. This process involves straightforward steps and minimal chromatography, demonstrating the importance of bromomethylated compounds in constructing complex molecular architectures (Wallace et al., 2005).
Quantum Interference and Electron Transfer
The study of quantum interference and intramolecular electron transfer is another intriguing application area. Diferrocenylbenzenes and their derivatives, prepared through reactions involving bromomethyl groups, have been used to investigate the topological effects on electron transfer. This research provides insights into the electronic interactions in complex molecules, which could influence the design of molecular electronics and sensors (Patoux et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-3-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNNBZHQOBXNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-cyclopropylbenzene | |
CAS RN |
1260850-05-2 | |
| Record name | 1-(bromomethyl)-3-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



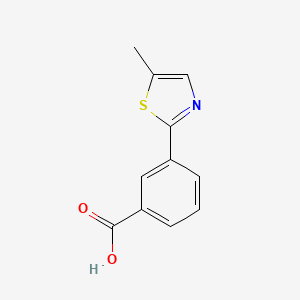
![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)
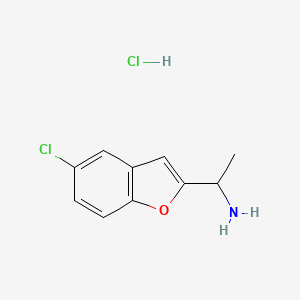
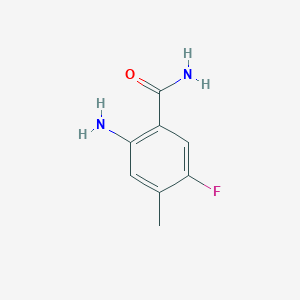
![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)
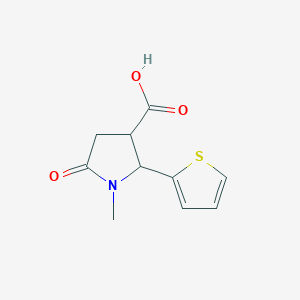
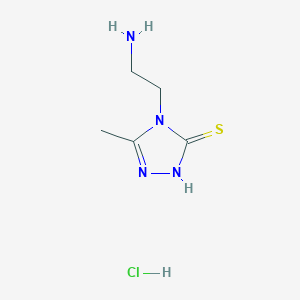
![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)
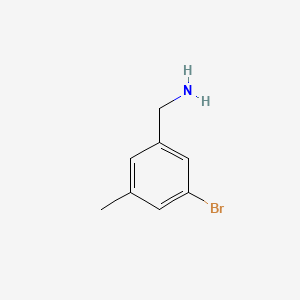
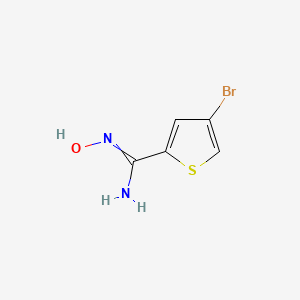

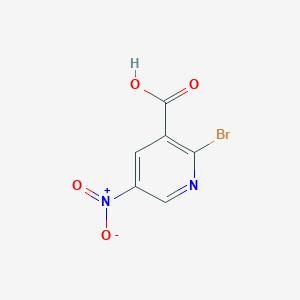
![3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524584.png)
